Quinoxyfen is a synthetic fungicide belonging to the quinoline chemical class. [] It was first introduced in 1997 for controlling powdery mildew in various crops, including cereals, grapes, and cucurbits. [, ] Quinoxyfen acts as a protectant fungicide, meaning it prevents fungal infection rather than curing existing infections. [, ]
Quinoxyfen is a synthetic fungicide developed by Dow AgroSciences, primarily used for controlling powdery mildew in various crops. It is classified as a quinoline derivative and has been recognized for its effectiveness against fungal pathogens, particularly in agricultural settings. The compound is identified by its Chemical Abstracts Service (CAS) number 124495-18-7 and has a molecular formula of with a molecular weight of approximately 308.13 g/mol .
Quinoxyfen belongs to the class of chemicals known as quinolines, which are characterized by their bicyclic structure containing a benzene ring fused to a pyridine ring. This compound is categorized as a systemic fungicide, meaning it can be absorbed and translocated within plants to provide protection against fungal infections. Its mode of action involves inhibiting fungal growth, making it an essential tool in integrated pest management strategies in agriculture .
The synthesis of quinoxyfen can be achieved through several methods. One prominent route involves the reaction of 4,5,7-trichloroquinoline with sodium 4-hydroxyphenolate in the presence of N,N-dimethylformamide as a solvent. The reaction typically occurs at temperatures between 50°C and 80°C over six hours, yielding phenoxyquinoline with a high efficiency of approximately 96% .
Another method explored includes metal-catalyzed intramolecular cyclization techniques to produce photometabolites such as 2-chloro-10-fluorochromeno[2,3,4-de]quinoline from quinoxyfen. This new synthetic approach allows for the production of this metabolite in gram quantities, facilitating regulatory studies for re-registration purposes .
Quinoxyfen's molecular structure features a complex arrangement that includes two chlorine atoms, one fluorine atom, and a nitrogen atom within its quinoline framework. The structural formula can be represented as follows:
The compound exhibits distinct physical properties due to its halogen substitutions, which influence its reactivity and stability.
Quinoxyfen undergoes various chemical reactions that can lead to the formation of multiple degradation products. For instance, under photolytic conditions, quinoxyfen can degrade into several metabolites, including 2-oxo-quinoxyfen and 5,7-dichloroquinoline-4-01. The half-lives of these transformations vary significantly depending on environmental conditions such as pH and temperature .
In laboratory settings, reactions involving quinoxyfen often focus on its stability under different pH conditions and its behavior in aquatic environments. For example, it has been shown to be stable at neutral pH but degrades rapidly under acidic conditions .
The mechanism by which quinoxyfen exerts its antifungal effects primarily involves the inhibition of fungal cell wall synthesis and disrupting cellular processes essential for fungal growth. It acts on specific biochemical pathways within the fungi that are critical for their survival and reproduction. Research indicates that quinoxyfen may inhibit serine esterase activity in certain fungal species, further contributing to its effectiveness against powdery mildew .
Quinoxyfen is characterized by several notable physical and chemical properties:
These properties are crucial for understanding the environmental fate of quinoxyfen and its behavior when applied in agricultural practices.
Quinoxyfen is widely used in agriculture as a fungicide for various crops including grapes, vegetables, and ornamental plants. Its primary application is for controlling powdery mildew, which affects numerous plant species globally. Additionally, research continues into its potential applications beyond agriculture, including studies on its metabolic pathways and environmental impact assessments.
Moreover, advancements in synthetic methods have opened avenues for producing related compounds that may have enhanced efficacy or reduced environmental impact . The ongoing development of analytical methods for detecting quinoxyfen residues also underscores its significance in food safety and regulatory compliance .
Powdery mildews (Erysiphales) are obligate biotrophic fungi requiring living host tissue for growth and reproduction. Their pathogenesis cycle involves highly coordinated morphological transitions:
Quinoxyfen acts predominantly as a protective fungicide, exhibiting its strongest effects at the very earliest stages of this cycle. It severely inhibits conidial germination and, crucially, blocks the formation of functional appressoria [3] [5]. Without a functional appressorium, the fungus cannot breach the host cell wall, aborting the infection process before it begins. This targeted disruption of pre-penetration processes makes quinoxyfen highly effective when applied preventatively. Its systemic properties, involving translocation within plant tissues, ensure protection of new growth [5].
Research using the barley powdery mildew pathogen (Blumeria graminis f. sp. hordei) has provided significant insights into quinoxyfen's molecular mechanism. Wild-type B. graminis conidia exhibit high specificity, germinating and forming appressoria efficiently only on suitable host plants, indicating sophisticated host recognition signaling. Quinoxyfen-resistant mutants of B. graminis display distinct phenotypic alterations:
This phenotype suggests that resistance arises through mutations that constitutively activate or bypass the normal host recognition signal transduction pathway. Quinoxyfen, therefore, appears to interfere with critical early signal transduction events necessary for the fungus to perceive and correctly respond to host-derived cues.
Molecular profiling revealed that quinoxyfen treatment significantly alters the expression patterns of key protein kinase genes during germling morphogenesis in wild-type fungi. Specifically, transcript levels for Protein Kinase C (PKC), PKC-like kinases, and the catalytic subunit of Protein Kinase A (cPKA) are dysregulated upon quinoxyfen exposure compared to untreated controls [3]. These kinases are central components of conserved eukaryotic signaling cascades (e.g., the MAPK and cAMP/PKA pathways) regulating growth, differentiation, and stress responses. Disruption of their normal expression patterns likely contributes to the failure of germlings to correctly execute the developmental program leading to functional infection structures.
Table 1: Impact of Quinoxyfen on Signal Transduction Gene Expression in B. graminis Germlings
Gene | Function | Observed Effect of Quinoxyfen | Inferred Consequence |
---|---|---|---|
PKC | Serine/threonine kinase; regulates cell growth, differentiation, stress responses | Altered transcript accumulation | Disruption of downstream signaling cascades |
PKC-like | Kinases with structural/functional similarity to PKC | Altered transcript accumulation | Potential redundancy or specific roles in morphogenesis disrupted |
cPKA | Catalytic subunit of PKA; key effector of cAMP signaling | Altered transcript accumulation | Dysregulation of cAMP-dependent pathways critical for development |
Differential gene expression analysis (Differential Display-RT PCR) comparing wild-type B. graminis and quinoxyfen-resistant mutants identified a crucial molecular player in quinoxyfen's mechanism: a GTPase-Activating Protein (GAP) [3].
GAPs are negative regulators of small molecular weight Ras-type GTPases (e.g., Ras, Rho, Rac, Cdc42). These GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. They are pivotal regulators of diverse cellular processes, including:
GAPs accelerate the intrinsic GTPase activity of these proteins, promoting their switch to the inactive (GDP-bound) state. The persistence of the GAP transcript under quinoxyfen treatment suggests the fungicide either directly or indirectly stabilizes this negative regulator, potentially preventing the activation of specific Ras GTPases required for transducing the host recognition signal and initiating the morphogenetic cascade leading to appressorium formation. Resistant mutants, lacking or having low levels of this GAP, may have constitutively active GTPase signaling, allowing them to bypass the quinoxyfen-induced block but often at the cost of fitness (promiscuous germination, reduced sporulation) [3]. This highlights the intricate link between quinoxyfen's target pathway and normal fungal development and host specificity.
While signal transduction disruption is considered the primary mode of action, evidence suggests quinoxyfen may also interact, perhaps secondarily, with the mitochondrial electron transport chain (ETC), specifically the cytochrome bc1 complex (Complex III) [4] [5] [6].
Table 2: Key Binding Sites and Inhibitors of the Cytochrome bc1 Complex
Binding Site | Location | Function Inhibited | Example Inhibitors (FRAC Group) | Potential Quinoxyfen Interaction? |
---|---|---|---|---|
Qo Site (outer) | Intermembrane space side, near ISP & heme bL | Ubiquinol (QH2) oxidation | Azoxystrobin, Kresoxim-methyl, Trifloxystrobin (11) | Suggested by cross-sensitivity patterns |
Qi Site (inner) | Matrix side, near heme bH | Ubiquinone (Q) reduction | Antimycin A (unknown FRAC), Cyazofamid (21) | No evidence |
QP Site | Interface of cytochrome b and c1 | ? | Stigmatellin (Experimental) | No evidence |
NQNO Site | Near Qi site | ? | NQNO (Experimental) | No evidence |
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